1-((2-苯氧乙基)磺酰基)-4-(噻吩-2-基)哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

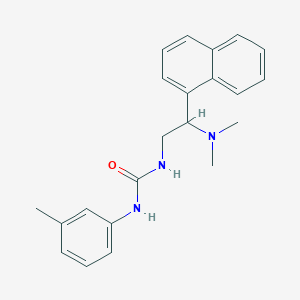

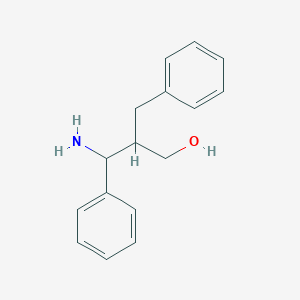

The compound "1-((2-Phenoxyethyl)sulfonyl)-4-(thiophen-2-yl)piperidine" is a sulfonamide derivative that is part of a broader class of compounds known for their biological activities. Sulfonamides are a group of synthetic antibacterial agents that contain the sulfonamide group. They are widely used in medicine for their antimicrobial properties. The compound is structurally related to various sulfonamide derivatives that have been synthesized and studied for their potential biological activities, including antimicrobial and enzyme inhibition properties.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or other nucleophiles. For instance, in the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, substituted benzhydryl chlorides were treated with 4-(3-(piperidin-4-yl)propyl)piperidine followed by N-sulfonation with sulfonyl chlorides . Similarly, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide involved the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by a series of steps to yield the target compounds . These methods provide a framework for the synthesis of related sulfonamide compounds, including "1-((2-Phenoxyethyl)sulfonyl)-4-(thiophen-2-yl)piperidine".

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to a nitrogen atom of an amine. The structural elucidation of these compounds is typically performed using spectroscopic techniques such as 1H-NMR, IR, and mass spectrometry. For example, the synthesized compounds in the studies were characterized by these methods to confirm their structures . The molecular structure of sulfonamide derivatives is crucial for their biological activity, as it influences their interaction with biological targets.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including further substitutions at different positions of the molecule. These reactions can modify the biological activity of the compounds. For example, O-substituted derivatives of sulfonamides were synthesized by substituting the oxygen atom with different electrophiles . The ability to modify the chemical structure of sulfonamide derivatives allows for the optimization of their biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the practical application of the compounds as drugs. The synthesized compounds' bioactivity was evaluated against various enzymes and pathogens, indicating their potential as therapeutic agents . The physical and chemical properties of "1-((2-Phenoxyethyl)sulfonyl)-4-(thiophen-2-yl)piperidine" would need to be studied in a similar manner to determine its suitability for drug development.

科学研究应用

细胞色素 P450 同工型的化学抑制剂

细胞色素 P450 (CYP) 同工型的化学抑制剂在药物代谢和药物-药物相互作用的研究中起着至关重要的作用。在综述的抑制剂中,对特定 CYP 同工型的选择性是破译这些同工型参与各种药物代谢的关键。这项研究对于预测接受多种药物治疗的患者中潜在的药物-药物相互作用至关重要。尽管没有具体提及“1-((2-苯氧乙基)磺酰基)-4-(噻吩-2-基)哌啶”,但该研究强调了选择性 CYP 抑制剂在药理学研究中的重要性 (Khojasteh 等人,2011 年)。

胡椒属植物中的抗真菌化合物

对胡椒属植物的研究已经发现多种具有抗真菌特性的化合物,这对开发新的药物或农用杀菌剂具有重要意义。这证明了天然存在的化合物在解决医学和农业背景下的真菌感染和疾病方面的潜力 (徐和李,2011 年)。

硝基的亲核芳香取代

涉及哌啶和硝基芳香族化合物的亲核芳香取代反应的研究提供了与各种化学实体的合成相关的反应机理的见解,包括潜在的药物化合物。此类反应对于通过芳香族体系的修饰开发新型治疗剂至关重要 (皮埃特拉和维塔利,1972 年)。

噻吩的合成

噻吩衍生物以含硫杂环为特征,由于其多样的生物活性,在药物化学中具有广泛的应用。噻吩衍生物的合成对于开发具有抗菌、抗癌和抗炎特性的新药非常重要。这一研究领域强调了噻吩衍生物在药物开发中的多功能性 (宣,2020 年)。

磺酰胺类抑制剂和抗菌剂

磺酰胺类药物由于能够抑制细菌生长而长期被用作抗菌剂。磺酰胺类化合物的研究对于发现新的抗菌药物和了解这些化合物的作用机制仍然具有相关性。这项研究有助于满足对细菌感染的有效治疗的持续需求 (古尔钦和塔斯利米,2018 年)。

属性

IUPAC Name |

1-(2-phenoxyethylsulfonyl)-4-thiophen-2-ylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S2/c19-23(20,14-12-21-16-5-2-1-3-6-16)18-10-8-15(9-11-18)17-7-4-13-22-17/h1-7,13,15H,8-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXHORHNZJCNVNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)S(=O)(=O)CCOC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2-Phenoxyethyl)sulfonyl)-4-(thiophen-2-yl)piperidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-Methoxyphenyl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2539938.png)

![2-(1H-indol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2539942.png)

![N-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-chloro-N-phenylacetamide](/img/structure/B2539945.png)

![(5-phenylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2539946.png)

![4-bromo-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2539947.png)

![3-heptyl-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide](/img/structure/B2539953.png)